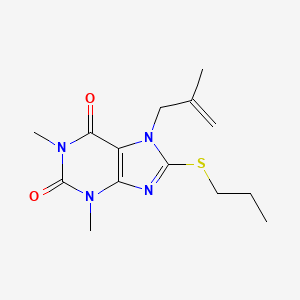

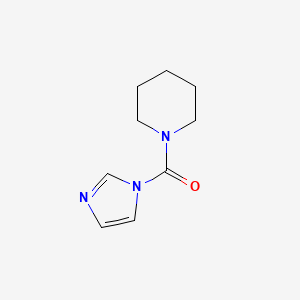

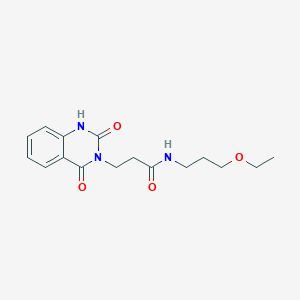

Imidazol-1-yl(piperidin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

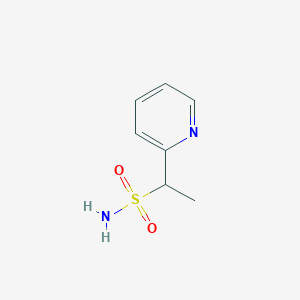

“Imidazol-1-yl(piperidin-1-yl)methanone” is a compound that belongs to the class of organic compounds known as benzofurans . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is also known as 1,3-diazole and is an amphoteric in nature, showing both acidic and basic properties .

Synthesis Analysis

The synthesis of imidazole derivatives has been a topic of interest in recent years . A detailed synthesis and structural elucidation of new benzimidazole bridged benzophenone substituted indole scaffolds have been described . The synthesis of (4-(1H-imidazol-2-yl)phenyl)(piperidin-1-yl)methanone involves the use of dichloromethane, piperidine, and triethylamine .Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is an amphoteric compound, meaning it can act as both an acid and a base .Wissenschaftliche Forschungsanwendungen

Subheading

Synthesis and Biological Evaluation of Imidazol-1-yl CompoundsA study by Narasimhan et al. (2011) explored a series of [2-(substituted phenyl)-imidazol-1-yl]-pyridin-3-yl-methanones, evaluating their antimicrobial and antimycobacterial activities. Notably, some compounds exhibited potency comparable to standard drugs against bacterial and fungal strains (Narasimhan et al., 2011).

Antiproliferative Activity

Subheading

Imidazol-1-yl Compounds in Cancer ResearchPrasad et al. (2018) synthesized a compound related to imidazol-1-yl(piperidin-1-yl)methanone and assessed its antiproliferative activity. Structural analyses, including X-ray diffraction, were conducted to characterize the compound (Prasad et al., 2018). Additionally, Mullagiri et al. (2018) developed imidazol-1-yl-based conjugates that showed significant cytotoxicity against various human cancer cell lines, indicating their potential as antiproliferative agents (Mullagiri et al., 2018).

Synthesis and Chemical Characterization

Subheading

Chemical Synthesis and Analysis of Imidazol-1-yl CompoundsResearch by Rui (2010) focused on synthesizing (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride, a compound related to imidazol-1-yl(piperidin-1-yl)methanone, providing insights into its chemical structure and synthesis process (Rui, 2010).

Histamine H3 Antagonists

Subheading

Imidazol-1-yl Compounds in NeuropharmacologyJablonowski et al. (2009) developed a series of imidazole-containing ligands, which included (4-chloro-phenyl)-[2-(1-isopropyl-piperidin-4-ylmethoxy)-3-methyl-3H-imidazol-4-yl]-methanone. These compounds were potent functional antagonists at the histamine H3 receptor, indicating their relevance in neuropharmacology (Jablonowski et al., 2009).

Antibacterial and Antiviral Evaluation

Subheading

Imidazol-1-yl Compounds in Antimicrobial ResearchChandra et al. (2020) synthesized a novel series of 1-(aryl)-2-(1H-imidazol-1-yl)methanones and evaluated their antibacterial properties. The study aimed to develop new broad-spectrum antibiotics (Chandra et al., 2020). Similarly, Sharma et al. (2009) investigated imidazole derivatives for their antimicrobial and antiviral properties, providing insights into the potential of these compounds as antimicrobial agents (Sharma et al., 2009).

Zukünftige Richtungen

The future directions for “Imidazol-1-yl(piperidin-1-yl)methanone” and its derivatives could involve further exploration of their biological activities and potential therapeutic applications . There is a great importance of heterocyclic ring-containing drugs, and imidazole-containing moiety occupies a unique position in heterocyclic chemistry .

Eigenschaften

IUPAC Name |

imidazol-1-yl(piperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c13-9(12-7-4-10-8-12)11-5-2-1-3-6-11/h4,7-8H,1-3,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFUDKWJBXBOZLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)N2C=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imidazol-1-yl(piperidin-1-yl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-amino-1'-((2-(trimethylsilyl)ethoxy)methyl)-1,3-dihydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one](/img/structure/B2949478.png)

![5-((2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-2-phenylimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2949492.png)